(2-Bromophenyl)difluoromethanesulfonamide
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Overview
Description
(2-bromophenyl)difluoromethanesulfonamide is a small molecular compound with the chemical formula C7H6BrF2NO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, along with difluoromethanesulfonamide functionality
Preparation Methods
The synthesis of (2-bromophenyl)difluoromethanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylamine with difluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(2-bromophenyl)difluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinamide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-bromophenyl)difluoromethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-bromophenyl)difluoromethanesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can affect various physiological processes, including fluid secretion and pH regulation.
Comparison with Similar Compounds
(2-bromophenyl)difluoromethanesulfonamide can be compared with other similar compounds, such as:
(4-bromophenyl)difluoromethanesulfonamide: Similar in structure but with the bromine atom at the para position.
2-oxo-2H-thiochromene-3-carboxylic acid: Different functional groups but similar in terms of potential biological activity.
3,5-difluorophenol: Contains difluoromethane functionality but lacks the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6BrF2NO2S |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
(2-bromophenyl)-difluoromethanesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-6-4-2-1-3-5(6)7(9,10)14(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
QUUHLCHEVDHKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)S(=O)(=O)N)Br |
Origin of Product |
United States |
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